Desrhamnosylmartynoside

Phenylethanoid glycoside Structural elucidation Chemotaxonomy

Botanical authentication workflows often fail when martynoside standards are misapplied to quantify desrhamnosylmartynoside due to distinct chromatographic retention. This ≥98% HPLC reference standard resolves that gap: - Differentiates S. prostrata from other Scutellaria spp. via unique MS signature and TPSA (164.00 Ų vs. ~245 Ų for martynoside). - Supplied as purified natural product powder with full Certificate of Analysis; stable at -20°C for 3 years. - Enables reliable quantitative calibration in HPLC/LC-MS methods without the interference of co-eluting rhamnosylated analogs.

Molecular Formula C25H30O11
Molecular Weight 506.5 g/mol
Cat. No. B1149586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesrhamnosylmartynoside
Molecular FormulaC25H30O11
Molecular Weight506.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H30O11/c1-32-18-7-4-15(11-17(18)28)9-10-34-25-23(31)22(30)24(20(13-26)35-25)36-21(29)8-5-14-3-6-16(27)19(12-14)33-2/h3-8,11-12,20,22-28,30-31H,9-10,13H2,1-2H3/b8-5+/t20-,22-,23-,24-,25-/m1/s1
InChIKeyZSTDWUNTJMTTBI-PMTAATDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Desrhamnosylmartynoside Reference Standard


Desrhamnosylmartynoside (CAS 136055-64-6; C25H30O11; MW 506.50 g/mol) is a phenylethanoid glycoside isolated from the root of Scutellaria prostrata and other botanical sources [1]. As the de-rhamnosyl derivative of martynoside, this compound serves as a structural marker and HPLC reference standard for the characterization of phenylpropanoid glycosides in phytochemical and chemotaxonomic studies [2]. Its absorption bands assignable to hydroxyl and α,β-unsaturated carbonyl groups provide distinctive spectral features relevant to analytical method development [1].

Standard Type HPLC reference standard for phenylethanoid glycosides
Research Context Chemotaxonomic marker for Scutellaria prostrata
Selection Logic Requires de-rhamnosyl scaffold; martynoside does not substitute

Desrhamnosylmartynoside Substitution Limitations


Desrhamnosylmartynoside differs from its closest analogs (e.g., martynoside, acteoside, and isoacteoside) by the absence of a rhamnosyl moiety at the glucose C-3 position, resulting in a distinct molecular weight (506.50 g/mol vs. martynoside 652.64 g/mol), topological polar surface area (164.00 Ų vs. martynoside ~245 Ų), and chromatographic retention behavior [1][2]. These physicochemical differences preclude direct analytical substitution—a martynoside standard cannot serve as a quantitative calibration reference for desrhamnosylmartynoside in HPLC or LC-MS botanical authentication workflows. Additionally, the structural divergence may alter target-binding kinetics and metabolic stability profiles relative to the parent glycoside, though head-to-head comparative pharmacological data remain absent from the peer-reviewed literature [2].

!
Structural analog mismatch
Martynoside, acteoside, and isoacteoside differ in glycosylation pattern and molecular weight; chromatographic retention and MS fragmentation do not align.
!
Quantitative calibration invalid
A martynoside standard cannot serve as a calibration reference for desrhamnosylmartynoside in HPLC or LC-MS botanical authentication workflows.

Desrhamnosylmartynoside Differentiation Evidence


Rhamnosyl Moiety Absence

Desrhamnosylmartynoside is structurally characterized as β-(3-hydroxy-4-methoxyphenyl)ethyl 4-O-feruloyl-β-D-glucopyranoside, lacking the α-L-rhamnopyranosyl moiety at the glucose C-3 position that defines martynoside [1]. This structural distinction is supported by NMR and mass spectrometric data from the isolation of deacyl martynoside (darendoside B), which shares the same core phenylethanoid scaffold but lacks the feruloyl esterification at C-4 [2].

Rhamnosyl Moiety Absence
Class-level inference
Target: No rhamnose; glucose with 4-O-feruloyl
Comparator: Martynoside, 3-O-α-L-rhamnopyranosyl present
Mass difference: ~146 Da
Requires exact molecular species standard for identification.
NMR and MS data support structural distinction.
Phenylethanoid glycoside Structural elucidation Chemotaxonomy

Molecular Weight and TPSA Differences

Desrhamnosylmartynoside exhibits a molecular weight of 506.50 g/mol and a topological polar surface area (TPSA) of 164.00 Ų [1]. These values differ substantially from martynoside (MW 652.64 g/mol; TPSA ~245 Ų, predicted from structure) and acteoside (verbascoside; MW 624.59 g/mol; TPSA ~245 Ų), reflecting the absence of the rhamnosyl moiety.

MW and TPSA Differences
Class-level inference
MW: 506.50 g/mol; TPSA: 164.00 Ų
vs. Martynoside: MW 652.64, TPSA ~245 Ų
Reduction: 146.14 g/mol, ~81 Ų
Distinct physicochemical signatures support unambiguous LC-MS identification.
TPSA calculated from structure; database-sourced.
Physicochemical properties ADME prediction Analytical method development

Scutellaria prostrata Source Specificity

Desrhamnosylmartynoside is extracted from the root of Scutellaria prostrata (skullcap), a perennial herb native to the Kashmir Himalayas [1][2]. This contrasts with martynoside, which is widely distributed across multiple genera including Rehmannia, Plantago, Pedicularis, and Stachys species, and acteoside, which occurs in over 150 plant families [3].

Source Specificity
Supporting evidence
Primary source: Scutellaria prostrata root (Kashmir Himalayas)
vs. Martynoside: widely distributed across multiple genera
Potential chemotaxonomic marker utility for species distinction.
Narrower documented botanical distribution.
Botanical authentication Chemotaxonomy Natural product sourcing

Desrhamnosylmartynoside Research & QC Applications


HPLC Standard for Scutellaria Authentication

Desrhamnosylmartynoside serves as a species-specific marker compound for the authentication of Scutellaria prostrata raw materials and botanical preparations. Its distinct retention time and mass spectrometric signature enable reliable differentiation from other Scutellaria species containing martynoside or acteoside as primary phenylethanoid constituents [1].

Chemotaxonomic Marker in Lamiaceae

The isolation of desrhamnosylmartynoside alongside acteoside and martynoside from S. prostrata provides chemotaxonomic evidence supporting phylogenetic relationships within the Lamiaceae family. The compound's presence or absence across Scutellaria subgenera may inform taxonomic classification efforts [1][2].

Phenylethanoid Glycoside SAR Studies

As the de-rhamnosyl analog of martynoside, desrhamnosylmartynoside offers a simplified scaffold for systematic SAR investigations comparing rhamnosylated versus non-rhamnosylated phenylethanoid glycosides. The structural simplification reduces molecular complexity while preserving the core feruloyl-glucopyranoside pharmacophore [3].

Natural Product Screening Library

Desrhamnosylmartynoside is available as a purified natural product (≥98% purity) suitable for inclusion in screening libraries for antioxidant, anti-inflammatory, or cytotoxic activity profiling. Its distinct physicochemical properties relative to martynoside and acteoside may yield differential hit profiles in cell-based or biochemical assays [1].

Application
Selection Property
Validation Focus
HPLC Standard for Scutellaria Authentication
Species-specific marker compound
Retention time and MS signature distinct from martynoside/acteoside
Chemotaxonomic Marker in Lamiaceae
Presence/absence across Scutellaria subgenera
Phylogenetic classification evidence review
Phenylethanoid Glycoside SAR Studies
De-rhamnosyl simplified scaffold
Rhamnosylated vs. non-rhamnosylated comparator context
Natural Product Screening Library
Purified phenylethanoid glycoside
Differential hit profiling in cell-based or biochemical assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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